Bis(2-dicyclohexylphosphinophenyl)ether

Catalog No.
S723495
CAS No.
434336-16-0
M.F
C36H52OP2
M. Wt
562.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(2-dicyclohexylphosphinophenyl)ether

CAS Number

434336-16-0

Product Name

Bis(2-dicyclohexylphosphinophenyl)ether

IUPAC Name

dicyclohexyl-[2-(2-dicyclohexylphosphanylphenoxy)phenyl]phosphane

Molecular Formula

C36H52OP2

Molecular Weight

562.7 g/mol

InChI

InChI=1S/C36H52OP2/c1-5-17-29(18-6-1)38(30-19-7-2-8-20-30)35-27-15-13-25-33(35)37-34-26-14-16-28-36(34)39(31-21-9-3-10-22-31)32-23-11-4-12-24-32/h13-16,25-32H,1-12,17-24H2

InChI Key

HPFGZHCWLVSVKJ-UHFFFAOYSA-N

SMILES

C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3OC4=CC=CC=C4P(C5CCCCC5)C6CCCCC6

Canonical SMILES

C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3OC4=CC=CC=C4P(C5CCCCC5)C6CCCCC6

The exact mass of the compound Bis(2-dicyclohexylphosphinophenyl)ether is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Bis(2-dicyclohexylphosphinophenyl)ether, CAS 434336-16-0, is a bidentate phosphine ligand of the DPEphos class, characterized by a flexible diphenyl ether backbone. Unlike its parent analog DPEphos, it features dicyclohexylphosphino groups instead of diphenylphosphino groups. This structural modification significantly increases both the steric bulk and the electron-donating character of the ligand, properties which are critical for enhancing the rate and selectivity of palladium-catalyzed cross-coupling reactions such as Negishi, Suzuki-Miyaura, and Buchwald-Hartwig couplings.

Substituting Bis(2-dicyclohexylphosphinophenyl)ether with its more common phenyl-analogue, DPEphos, is a critical process decision that can lead to significant performance degradation. The replacement of electron-donating, bulky cyclohexyl groups with phenyl groups alters the electronic and steric environment at the metal center. This change directly impacts catalyst activity and selectivity, often resulting in substantially lower reaction conversion rates, loss of regioselectivity with complex substrates, and the formation of difficult-to-remove impurities. For optimized chemical processes, this ligand is therefore not functionally interchangeable with other DPEphos-type or generic bidentate phosphine ligands.

Superior Conversion and Regioselectivity in the Coupling of Differentiated Dihalopyridazines

In a direct, head-to-head ligand screening for the Negishi coupling of 3,5-dibromopyridazine with an α-zincated enol ether, the palladium catalyst system using Bis(2-dicyclohexylphosphinophenyl)ether (Cy-DPEPhos) demonstrated significantly higher efficacy compared to the system using its parent analog, DPEphos. The Cy-DPEPhos system achieved a 90% conversion rate with a 96:4 regioselectivity for the desired product. In contrast, under identical conditions, the DPEphos-based catalyst yielded only 56% conversion and a lower regioselectivity of 88:12. Other bidentate ligands such as XantPhos and dppp also resulted in lower conversion and selectivity.

Evidence DimensionCatalytic Performance (Conversion & Regioselectivity)
Target Compound Data90% Conversion, 96:4 Regioselectivity
Comparator Or BaselineDPEphos (parent analog): 56% Conversion, 88:12 Regioselectivity
Quantified Difference61% higher conversion rate; significantly improved product purity via enhanced regioselectivity
ConditionsNegishi coupling of 3,5-dibromopyridazine and an α-zincated enol ether, with Pd2(dba)3 precatalyst in THF at room temperature.

This performance gap directly translates to higher product yield and reduced purification costs, making it a superior choice for processes involving complex heterocyclic building blocks.

Enhanced Activity Attributed to Increased Electron-Donating Character

The superior performance of Bis(2-dicyclohexylphosphinophenyl)ether is attributed to the fundamental electronic properties of the dicyclohexylphosphino groups compared to the diphenylphosphino groups of DPEphos. Alkylphosphines, such as dicyclohexylphosphine, are stronger σ-donors than arylphosphines. This increased electron donation to the palladium center facilitates the oxidative addition step of the catalytic cycle, which is often rate-limiting, especially with less reactive aryl halides (e.g., chlorides or bromides on electron-rich heterocycles). This enhanced reactivity enables higher turnover rates and allows reactions to proceed under milder conditions than catalysts bearing less electron-rich ligands.

Evidence DimensionElectronic Properties (σ-donation)
Target Compound DataStrongly electron-donating (dicyclohexylphosphino groups)
Comparator Or BaselineDPEphos: Less electron-donating (diphenylphosphino groups)
Quantified DifferenceNot directly quantified in a single study, but a well-established principle in organometallic chemistry.
ConditionsGeneral palladium-catalyzed cross-coupling catalytic cycles.

This provides a clear chemical principle for its selection, justifying its use in processes where catalyst efficiency and the ability to couple challenging substrates are primary concerns.

High-Yield Synthesis of Pharmaceutically Relevant α-Heteroaryl Enol Ethers

This ligand is the right choice for Negishi coupling reactions to produce α-heteroaryl enol ethers, a class of compounds with applications in medicinal chemistry. Its demonstrated ability to deliver high conversion and excellent regioselectivity where other ligands like DPEphos fail makes it critical for maximizing yield and simplifying the purification of these valuable intermediates.

Selective Cross-Coupling of Polyhalogenated Heterocycles

When a synthetic route requires selective functionalization at one position of a polyhalogenated heterocyclic substrate, this ligand offers a distinct advantage. As shown in the coupling of 3,5-dibromopyridazine, its use leads to a cleaner reaction profile with fewer regioisomeric byproducts, which is a crucial consideration for process scale-up and manufacturing efficiency.

Optimizing Processes with Challenging or Deactivated Aryl Halides

The strong electron-donating nature of the dicyclohexylphosphino groups makes this ligand particularly suitable for reactions involving deactivated (electron-rich) or sterically hindered aryl halides. It enhances the rate of the challenging oxidative addition step, enabling transformations that may be sluggish or inefficient with less electron-rich phosphine ligands.

XLogP3

9.8

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (97.44%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (97.44%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Bis[2-(dicyclohexylphosphino)phenyl] ether

Dates

Last modified: 08-15-2023

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